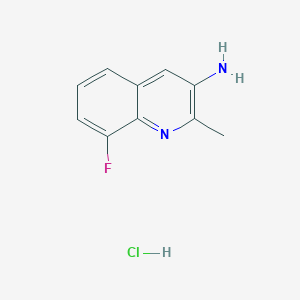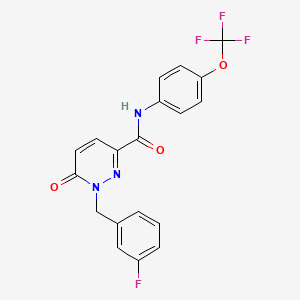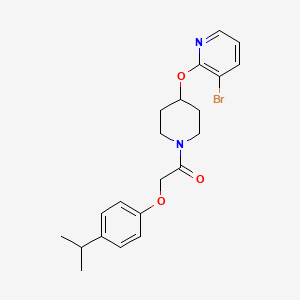![molecular formula C5H18Cl3N3O B2822084 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- CAS No. 178761-54-1](/img/structure/B2822084.png)
1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C5H15N3O . It has an average mass of 133.192 Da and a monoisotopic mass of 133.121506 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 293.2±30.0 °C at 760 mmHg, and a flash point of 131.1±24.6 °C . It has 4 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds . Its polar surface area is 84 Å2, and it has a molar volume of 125.1±3.0 cm3 .Scientific Research Applications
Protection Strategies for Amino Alcohols
Ramesh et al. (2005) explored the selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate. This study offers a new protecting strategy where an amine and an alcohol group can be protected simultaneously in one pot. Later, if the alcohol group needs to be deprotected selectively, it can be achieved with precision, highlighting a methodological advancement in the synthesis of complex organic molecules, including amino alcohols like 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]- (R. Ramesh, Ramakrishna G. Bhat, & S. Chandrasekaran, 2005).
Enzymatic Synthesis for Chiral Intermediates
Choi et al. (2010) demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This process is crucial for creating chiral intermediates for antidepressant drugs, showcasing the role of biocatalysis in synthesizing complex organic compounds with specific optical activities (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, & Hyung-Kwoun Kim, 2010).
Isotope Labeling Techniques
Iida et al. (2008) focused on the synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride, completing synthetic methods for all of its 13C- and 15N-Isotopomers. This research is vital for tracer studies in biochemistry and pharmacology, providing tools for tracking the metabolic pathways and distribution of amino alcohols in biological systems (K. Iida, Y. Nakajima, & M. Kajiwara, 2008).
Advanced Synthesis Techniques
SuamiTetsuo et al. (1956) reported on the synthetic studies on oxirane compounds, specifically the ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol. This research contributes to the development of methodologies for synthesizing compounds with complex structures, including those related to 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, illustrating the continuous evolution of synthetic organic chemistry (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
Metabolic Engineering for Biofuel Production
Shen and Liao (2008) conducted metabolic engineering of Escherichia coli for 1-butanol and 1-propanol production via the keto-acid pathways. This work highlights the potential of microbial systems to produce biofuels and other valuable chemicals through the manipulation of metabolic pathways, demonstrating the interdisciplinary application of biotechnology and chemical engineering (C. Shen & J. Liao, 2008).
properties
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylamino)propan-1-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O.3ClH/c6-1-2-8-3-5(7)4-9;;;/h5,8-9H,1-4,6-7H2;3*1H/t5-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBAZXAXMFZVBQ-QVJBSGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(CO)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@H](CO)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2822006.png)


![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)
![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)


![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2822016.png)
![N-(2-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2822017.png)

